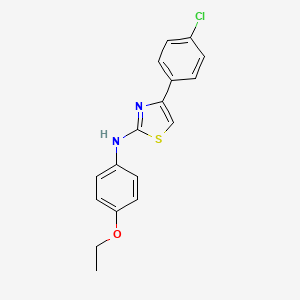
N-(4,6-dimethyl-2-pyrimidinyl)-4,7-dimethyl-2-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, a category to which our compound of interest likely belongs, can be achieved through various methods, including the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones. This reaction proceeds well in the absence of metals or ligands, with iodine quantity playing a crucial role in selectively obtaining 2-aryl quinazolin-4(3H)-ones (Mohammed, Vishwakarma, & Bharate, 2015). Additionally, N,N-dimethylformamide (DMF) has been utilized as a carbon synthon for the synthesis of quinazolin-4-ones, showcasing the versatility of DMF in heterocycle syntheses (Li, Ren, Ding, Wang, & Ma, 2021).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by the presence of a quinazoline core, which contributes to the compound's biological activity. The structural analysis often involves studying the tautomeric structures and the conformational preferences of these molecules in solution, as seen in studies of dihydropyrazolo[1,5-a]-pyrimidin-7-ones (Kurasawa et al., 1989).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including cyclization and condensation, to form complex heterocyclic compounds. For example, the condensation of o-aminobenzamides with aromatic aldehydes using catalytic InCl3 under mild conditions is a practical methodology for synthesizing 2-aryl quinazolin-4(3H)-ones (Mulakayala et al., 2012).
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-9-5-6-13-12(4)19-16(20-14(13)7-9)21-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFWQXGYDMCICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5535245.png)
![[(3R*,4R*)-1-{3-[(dimethylamino)methyl]benzyl}-4-(pyrrolidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5535255.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-indol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535276.png)

![2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B5535303.png)

![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)
![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)

![2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)
